1-((3-Bromophenyl)ethynyl)naphthalene

Description

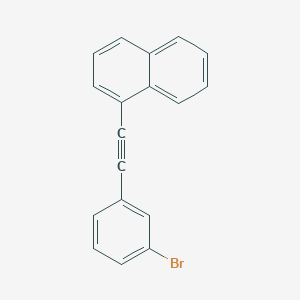

1-((3-Bromophenyl)ethynyl)naphthalene is a naphthalene derivative functionalized with a 3-bromophenyl ethynyl group. The ethynyl linker (-C≡C-) bridges the naphthalene core and the brominated aromatic ring, creating a rigid, conjugated structure. The bromine atom at the meta position of the phenyl ring may enhance stability, alter solubility, and serve as a reactive site for further functionalization (e.g., cross-coupling reactions) .

Properties

Molecular Formula |

C18H11Br |

|---|---|

Molecular Weight |

307.2 g/mol |

IUPAC Name |

1-[2-(3-bromophenyl)ethynyl]naphthalene |

InChI |

InChI=1S/C18H11Br/c19-17-9-3-5-14(13-17)11-12-16-8-4-7-15-6-1-2-10-18(15)16/h1-10,13H |

InChI Key |

XTOZAOYCMAJMHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C#CC3=CC(=CC=C3)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-((3-Bromophenyl)ethynyl)naphthalene typically involves the following steps:

Starting Materials: The synthesis begins with naphthalene and 3-bromophenylacetylene.

Reaction Conditions: The reaction is often carried out under the protection of an inert gas, such as nitrogen or argon, to prevent unwanted side reactions.

Catalysts and Reagents: Palladium catalysts, such as palladium(II) acetate, and copper(I) iodide are commonly used in the presence of a base like triethylamine.

Reaction Mechanism: The reaction proceeds via a Sonogashira coupling, where the palladium catalyst facilitates the coupling of the bromophenyl group with the ethynyl group on the naphthalene ring.

Chemical Reactions Analysis

1-((3-Bromophenyl)ethynyl)naphthalene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Scientific Research Applications

1-((3-Bromophenyl)ethynyl)naphthalene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-((3-Bromophenyl)ethynyl)naphthalene involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.

Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

2-(3-Bromophenyl)naphthalene

- Structure : Lacks the ethynyl linker; bromophenyl group is directly attached to naphthalene.

- Synthesis : Prepared via bromoethane-mediated bromination of 1,1-diarylethylenes .

- Applications : Marketed for industrial applications (e.g., intermediates in organic electronics), with production data indicating scalability (2020–2025 capacity: 10–15 tons/year) .

- Key Difference : Absence of the ethynyl group reduces conjugation, likely diminishing photophysical performance compared to ethynyl-linked derivatives.

TIPS(1,4-Bis((triisopropylsilyl)ethynyl))-naphthalene

- Structure : Ethynyl groups at positions 1 and 4 of naphthalene, each protected by triisopropylsilyl (TIPS) groups.

- Photophysics : Exhibits 20.5% TTA upconversion efficiency due to enhanced triplet-state lifetime and reduced steric hindrance .

- Key Difference : The silyl groups improve solubility and stability but add steric bulk, whereas the bromophenyl group in 1-((3-Bromophenyl)ethynyl)naphthalene may introduce electronic effects (e.g., electron-withdrawing) without significant steric interference.

(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (C3)

- Structure : Chalcone derivative with a 3-bromophenyl group and α,β-unsaturated ketone backbone.

- Bioactivity : Demonstrates cytotoxic activity against MCF-7 breast cancer cells (IC50 = 42.22 μg/mL), attributed to halogen substitution enhancing electrophilicity and membrane permeability .

- Key Difference : The chalcone core lacks the rigid ethynyl-naphthalene structure, leading to distinct electronic properties and reduced conjugation.

Physicochemical and Electronic Properties

| Compound | Conjugation Length | Substituent Effects | Solubility | Key Applications |

|---|---|---|---|---|

| This compound | Extended via ethynyl | Electron-withdrawing Br, rigid structure | Moderate (polar solvents) | Organic electronics, TTA upconversion |

| 2-(3-Bromophenyl)naphthalene | Limited | Br as halogen anchor | Low (non-polar solvents) | Industrial intermediates |

| TIPS-naphthalene | Extended | Steric TIPS groups, electron-donating | High (non-polar solvents) | Photovoltaics, sensors |

| C3 (Chalcone) | Moderate (enone) | Br enhances electrophilicity | Low to moderate | Anticancer agents |

Photophysical Performance

- TIPS-naphthalene : 20.5% TTA upconversion efficiency due to optimal triplet-state dynamics .

- This compound : Expected lower efficiency than TIPS-naphthalene due to bromine-induced spin-orbit coupling, which may accelerate triplet-state decay.

Key Research Findings

Ethynyl Linker Superiority: Ethynyl-bridged naphthalenes (e.g., TIPS-naphthalene) outperform non-conjugated derivatives in photophysical applications due to enhanced π-conjugation .

Halogen Effects : Bromine substitution improves thermal stability and reactivity but may quench excited states in optoelectronic applications .

Synthetic Flexibility : Microwave-assisted methods (e.g., for chalcones) offer rapid, high-yield routes compared to traditional coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.